molecular formula C21H18Cl2N4 B14925601 4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole

4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B14925601
M. Wt: 397.3 g/mol
InChI Key: VLADSUWFEHIXTF-UHFFFAOYSA-N
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Description

4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-pyrazole
  • 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid

Uniqueness

What sets 4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H18Cl2N4

Molecular Weight

397.3 g/mol

IUPAC Name

4-chloro-1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C21H18Cl2N4/c1-14-5-3-7-16(9-14)20-19(23)21(17-8-4-6-15(2)10-17)27(25-20)13-26-12-18(22)11-24-26/h3-12H,13H2,1-2H3

InChI Key

VLADSUWFEHIXTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2CN3C=C(C=N3)Cl)C4=CC=CC(=C4)C)Cl

Origin of Product

United States

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